![molecular formula C8H9ClN4 B13158842 4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13158842.png)
4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine typically involves the reaction of a pyrazole derivative with a chlorinated pyrimidine under specific conditions. One common method includes the treatment of a formimidate derivative with hydrazine hydrate in ethanol . Another approach involves the use of triethylamine and THF under nitrogen atmosphere, followed by the addition of hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in DMF are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly CDK2 inhibitors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, inhibiting its activity and leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, it has been reported to act as a SK channel blocker .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and kinase inhibition properties.
1H-Pyrazolo[4,3-d]pyrimidin-7-ol: Another pyrazolo[3,4-d]pyrimidine derivative with potential biological activities.
Uniqueness
4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 and act as a SK channel blocker makes it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C8H9ClN4 |
|---|---|
Molekulargewicht |
196.64 g/mol |
IUPAC-Name |
4-chloro-1-propylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9ClN4/c1-2-3-13-8-6(4-12-13)7(9)10-5-11-8/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
YNMMMIYXHMVBAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=C(C=N1)C(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13158763.png)


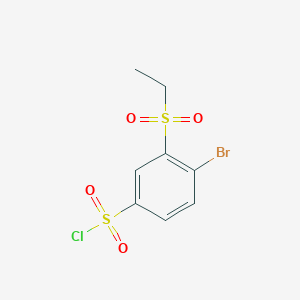
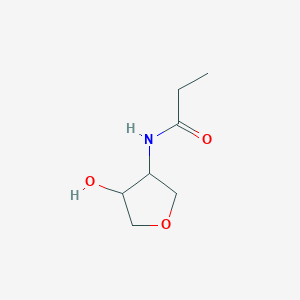
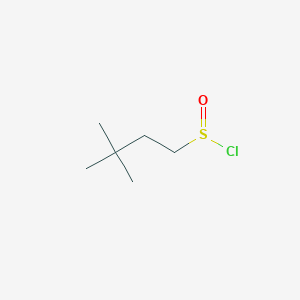
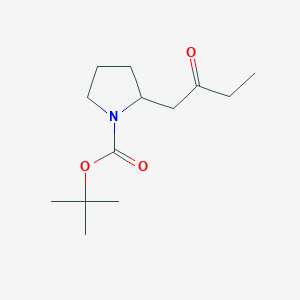
![5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol](/img/structure/B13158826.png)
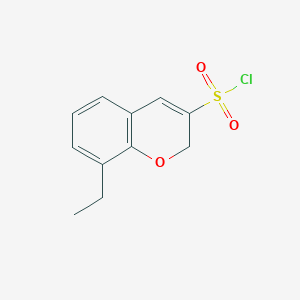

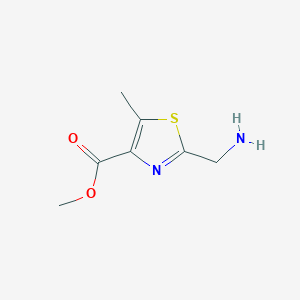
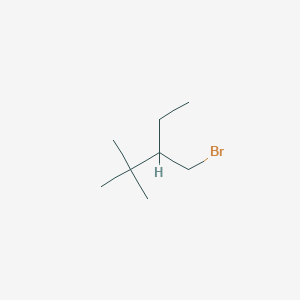
![1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine](/img/structure/B13158855.png)
